![molecular formula C30H38N6O12 B3026366 N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine CAS No. 958001-92-8](/img/structure/B3026366.png)
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine
Overview
Description
Ac-DNLD-AMC is a fluorogenic caspase-3 substrate. Upon enzymatic cleavage by caspase-3, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify caspase-3 activity. AMC displays excitation/emission maxima of 340-360 and 440-460 nm, respectively.
Scientific Research Applications
Caspase-3 Activity Assays
Ac-DNLD-AMC is widely used as a substrate to measure caspase-3 activity. When caspase-3 cleaves Ac-DNLD-AMC, it releases 7-amino-4-methylcoumarin (AMC), which fluoresces. Researchers can quantify caspase-3 activity by monitoring the fluorescence signal. This assay is crucial for studying apoptosis, cell death, and caspase-related pathways .
Drug Screening and Development
Pharmaceutical researchers utilize Ac-DNLD-AMC in high-throughput screening assays to identify potential caspase-3 inhibitors. By assessing how different compounds affect the cleavage of Ac-DNLD-AMC, scientists can discover novel drug candidates for treating diseases associated with dysregulated apoptosis .
Cancer Research
Given caspase-3’s role in apoptosis, Ac-DNLD-AMC is valuable in cancer studies. Researchers investigate caspase-3 activation in tumor cells, assessing its impact on cell survival and response to chemotherapy. The compound helps identify potential therapeutic targets and evaluate drug efficacy .
Neurodegenerative Diseases
Neurodegenerative disorders involve abnormal cell death. Ac-DNLD-AMC assists in understanding caspase-3-mediated neuronal apoptosis. Researchers explore its relevance in conditions like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Inflammation and Immune Responses
Caspase-3 plays a role in immune cell homeostasis and inflammation. Ac-DNLD-AMC enables the study of caspase-3 activation during immune responses, including T-cell activation, cytokine production, and lymphocyte survival .
Cellular Stress and Signaling Pathways
Researchers investigate how cellular stressors (such as oxidative stress or endoplasmic reticulum stress) impact caspase-3 activity. Ac-DNLD-AMC provides a sensitive readout for assessing stress-induced changes in caspase-3 levels .
Mechanism of Action
Target of Action
The primary target of Ac-DNLD-AMC is caspase-3 , a key executioner in the process of apoptosis . Caspase-3 plays a critical role in the initiation of apoptotic cell death and is considered a vital target in many disease processes, including neurodegenerative disorders and viral infection diseases .
Mode of Action
Ac-DNLD-AMC acts as a fluorogenic substrate for caspase-3 . Upon enzymatic cleavage by caspase-3, it releases a fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be used to quantify caspase-3 activity . The selective recognition of the DNLD sequence by caspase-3 has been confirmed by substrate preference studies .
Biochemical Pathways
The compound is involved in the apoptosis pathway . Apoptosis is a major form of cell death, characterized by a series of apoptosis-specific morphological alterations and nucleosomal DNA fragmentation of genomic DNA . Caspase-3, the target of Ac-DNLD-AMC, plays a central role in the execution phase of cell apoptosis .
Result of Action
The result of Ac-DNLD-AMC’s action is the inhibition of caspase-3 activity. This inhibition is selective and potent, with the compound showing a Kiapp value of 0.68 nM for caspase-3 . This selective inhibitory effect suggests that Ac-DNLD-AMC could be an important tool for investigations of the biological function of caspase-3 .
properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRXVTUFUKLDZ-TUFLPTIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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